TLR7 agonist 17

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

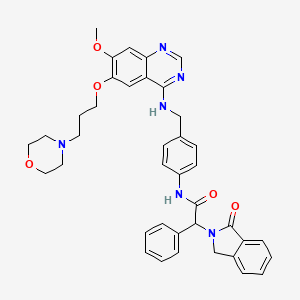

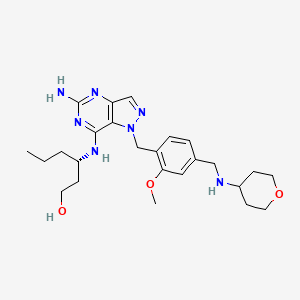

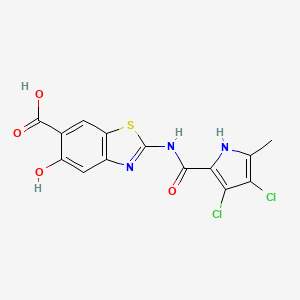

TLR7 agonist 17: is a synthetic small molecule that targets Toll-like receptor 7 (TLR7), a protein involved in the innate immune response. TLR7 is primarily expressed in immune cells such as dendritic cells and macrophages, where it recognizes single-stranded RNA from viruses, leading to the activation of immune responses. This compound has shown potential as an immunomodulatory agent, making it a candidate for various therapeutic applications, including antiviral and anticancer treatments .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of TLR7 agonist 17 involves multiple steps, including the introduction of specific functional groups and the formation of heterocyclic structures. One common synthetic route involves the use of triazole tethered imidazoquinolines. The process typically includes:

Alkylation: Introduction of alkyl groups to the imidazole moiety.

Triazole Formation: Using triazolyl click chemistry to introduce a 1,2,3-triazolyl moiety.

Purification: The final product is purified using techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting reactions in large reactors with precise control over temperature and pressure.

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

化学反応の分析

Types of Reactions: TLR7 agonist 17 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions often involve the use of halogenating agents like thionyl chloride.

Major Products: The major products formed from these reactions include various derivatives of the imidazoquinoline structure, each with different functional groups that enhance the compound’s activity and specificity .

科学的研究の応用

Chemistry: TLR7 agonist 17 is used in the development of new synthetic methodologies and as a model compound for studying reaction mechanisms .

Biology: In biological research, this compound is employed to study the activation and regulation of the innate immune response. It helps in understanding how TLR7 signaling pathways influence immune cell behavior .

Medicine: this compound has shown promise in the treatment of viral infections and cancer. It is used as an adjuvant in vaccines to enhance immune responses and as a therapeutic agent in cancer immunotherapy .

Industry: In the pharmaceutical industry, this compound is utilized in the development of new drugs and therapeutic formulations. It serves as a lead compound for designing more potent and selective TLR7 agonists .

作用機序

TLR7 agonist 17 exerts its effects by binding to TLR7, which is located in the endosomes of immune cells. Upon binding, TLR7 undergoes a conformational change that triggers the MyD88-dependent signaling pathway. This leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines and type I interferons. These molecules play a crucial role in the immune response against pathogens and tumors .

類似化合物との比較

Imiquimod: Another TLR7 agonist used in the treatment of skin cancers and viral infections.

Resiquimod: A TLR7/8 agonist with applications in cancer immunotherapy and antiviral treatments.

Gardiquimod: A synthetic TLR7 agonist used in research and therapeutic applications.

Uniqueness: TLR7 agonist 17 is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for TLR7. These modifications result in a more potent immune response compared to other TLR7 agonists .

特性

分子式 |

C25H37N7O3 |

|---|---|

分子量 |

483.6 g/mol |

IUPAC名 |

(3S)-3-[[5-amino-1-[[2-methoxy-4-[(oxan-4-ylamino)methyl]phenyl]methyl]pyrazolo[4,3-d]pyrimidin-7-yl]amino]hexan-1-ol |

InChI |

InChI=1S/C25H37N7O3/c1-3-4-20(7-10-33)29-24-23-21(30-25(26)31-24)15-28-32(23)16-18-6-5-17(13-22(18)34-2)14-27-19-8-11-35-12-9-19/h5-6,13,15,19-20,27,33H,3-4,7-12,14,16H2,1-2H3,(H3,26,29,30,31)/t20-/m0/s1 |

InChIキー |

PVTVUOZOPYPPBJ-FQEVSTJZSA-N |

異性体SMILES |

CCC[C@@H](CCO)NC1=NC(=NC2=C1N(N=C2)CC3=C(C=C(C=C3)CNC4CCOCC4)OC)N |

正規SMILES |

CCCC(CCO)NC1=NC(=NC2=C1N(N=C2)CC3=C(C=C(C=C3)CNC4CCOCC4)OC)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

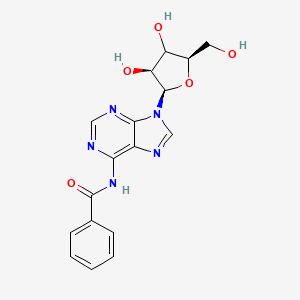

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12387908.png)

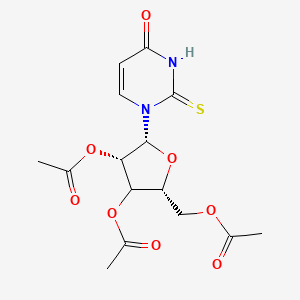

![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one](/img/structure/B12387911.png)

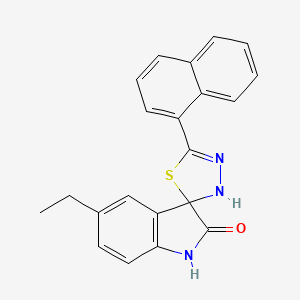

![4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12387957.png)